molecular formula C18H33NO2 B5882788 2-Cyclododecyl-1-(morpholin-4-yl)ethanone CAS No. 4389-81-5

2-Cyclododecyl-1-(morpholin-4-yl)ethanone

Cat. No.: B5882788
CAS No.: 4389-81-5
M. Wt: 295.5 g/mol
InChI Key: XUKNMDGNWDAAPI-UHFFFAOYSA-N
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Description

2-Cyclododecyl-1-(morpholin-4-yl)ethanone is an organic compound with the molecular formula C18H33NO2. It is characterized by a cyclododecyl group attached to an ethanone moiety, which is further connected to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclododecyl-1-(morpholin-4-yl)ethanone typically involves the reaction of cyclododecanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclododecyl-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclododecyl-1-(morpholin-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclododecyl-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclododecyl-1-(morpholin-4-yl)ethanone is unique due to its combination of a cyclododecyl group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclododecyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2/c20-18(19-12-14-21-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKNMDGNWDAAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963137
Record name 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4389-81-5
Record name 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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